2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one
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Overview
Description
2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one is a heterocyclic compound that features a fused pyrazole and oxazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a pyrazole derivative with an oxazine precursor, followed by cyclization to form the fused ring system . The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolo-oxazine derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including as a possible drug candidate for various diseases.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar fused ring system but different functional groups.
Uniqueness
2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one is unique due to its specific ring fusion and the presence of both pyrazole and oxazine rings. This gives it distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2-methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-9-2-4-6(8-9)11-3-5(10)7-4/h2H,3H2,1H3,(H,7,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCKQODDCGLUDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)OCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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